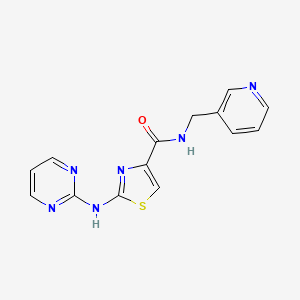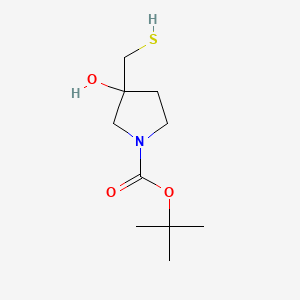![molecular formula C25H18FN3O3S2 B2689303 2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 307512-72-7](/img/structure/B2689303.png)
2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione” is a complex organic molecule. It has a molecular weight of 528.629 and its linear formula is C29H21FN2O3S2 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[2,3-d]pyrimidin-2-yl group, a fluorophenyl group, and an isoindoline-1,3-dione group . Further structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 528.629 and its linear formula is C29H21FN2O3S2 . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination or access to a comprehensive database.Aplicaciones Científicas De Investigación
Photophysical Properties and Sensing Applications
Compounds structurally similar to the one have been explored for their photophysical properties and potential as pH sensors. A study on pyrimidine-phthalimide derivatives has demonstrated the ability of such compounds to exhibit solid-state fluorescence emission and positive solvatochromism. These properties are attributed to their twisted geometries and varying molecular conformations in different solvents. The unique push-pull electronic effects of substituents on the pyrimidine moiety enable the tuning of photophysical properties, presenting opportunities for the development of colorimetric pH sensors and logic gates for specific applications (Han Yan et al., 2017).
Synthesis and Structural Characterization
Research into the synthesis and characterization of isoindoline-1,3-dione derivatives has yielded insights into their structural properties. Studies have focused on the crystal structure analysis and the impacts of different substituents on the molecular geometry. Such investigations lay the groundwork for understanding the reactivity and potential applications of these compounds in materials science and catalysis (G. Duru et al., 2018).
Applications in Organic Electronics
The electron-deficient nature of certain pyrimidine and isoindoline derivatives makes them of interest in the field of organic electronics, particularly for electrochromic devices. Research has shown that incorporating pyrimidine-dione structures into conjugated polymers can result in materials with significant electrochromic properties, including reversible color changes and high optical contrasts. This suggests potential applications in smart windows, displays, and low-energy consumption electronic devices (Ching Mui Cho et al., 2015).
Safety and Hazards
Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, it should be handled with appropriate safety precautions.
Propiedades
IUPAC Name |
2-[2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S2/c1-2-11-29-24(32)20-19(15-7-9-16(26)10-8-15)14-34-21(20)27-25(29)33-13-12-28-22(30)17-5-3-4-6-18(17)23(28)31/h2-10,14H,1,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKRYZJWSRMHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC=C2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{6-[4-(6-chloro-2-pyridinyl)piperazino]-3,5-dicyano-2-pyridinyl}-N,N-dimethyliminoformamide](/img/structure/B2689220.png)
![tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B2689221.png)

![N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2689226.png)




![4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B2689237.png)

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2689242.png)
![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2689243.png)
